molecular formula C11H13N3O2S B2502754 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid CAS No. 955966-34-4

2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid

Cat. No. B2502754
CAS RN: 955966-34-4
M. Wt: 251.3
InChI Key: LNPUNNQQEDZGFY-UHFFFAOYSA-N
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Description

“2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid” is a chemical compound with the CAS Number: 1008005-95-5 . Its IUPAC name is N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)valine . The molecular weight of this compound is 279.36 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3O2S/c1-6(2)10(13(17)18)16-11-9-7(3)8(4)19-12(9)15-5-14-11/h5-6,10H,1-4H3,(H,17,18)(H,14,15,16) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid” is 279.36 . Other physical and chemical properties such as density, boiling point, and melting point were not found in the search results.

Scientific Research Applications

Anticancer Activity

Thienopyrimidines, including the compound , have been found to possess significant anticancer activity . The most active compound among thieno[2,3-d]pyrimidine-4(3H)-ones is 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which has shown cytotoxic activity on almost all cancer cell lines . The most sensitive was the melanoma cell line MDA-MB-435 .

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have demonstrated antimicrobial activity against both Gram-negative and Gram-positive bacteria . This makes molecules bearing this heterocyclic fragment good candidates for a promising novel class of antibacterials .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This application is crucial in maintaining the longevity and functionality of various industrial equipment and infrastructure.

Material Science

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . These semiconductors have a wide range of applications, from solar cells to transistors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.

properties

IUPAC Name

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-5-7(3)17-10-8(5)9(12-4-13-10)14-6(2)11(15)16/h4,6H,1-3H3,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPUNNQQEDZGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid

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